molecular formula C18H22N4O2 B6639905 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile

Katalognummer B6639905
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: TXBPPCNKFNRGMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile, also known as JNJ-10198409, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. JNJ-10198409 has been studied for its potential use as an analgesic and anti-inflammatory agent.

Wirkmechanismus

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is a selective inhibitor of TRPV1, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is activated by various stimuli, including heat, protons, and capsaicin, and is involved in the perception of pain, heat, and inflammation. 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile binds to a specific site on TRPV1 and inhibits its activity, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. In addition, 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is its selectivity for TRPV1, which allows for more specific targeting of pain and inflammation. However, one limitation of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile is its low aqueous solubility, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

For 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile research include further elucidation of its mechanism of action, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation of its potential use in human clinical trials. In addition, 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile may have potential applications in the treatment of other conditions, such as cancer and metabolic disorders, which are also associated with TRPV1 activity.

Synthesemethoden

The synthesis of 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile was first reported in 2009 by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis involves a series of chemical reactions starting with the coupling of 4-hydroxybenzonitrile with 4-bromo-1-butanol to form 4-(4-butoxy-1-hydroxybutyl)benzonitrile. This intermediate is then reacted with 1-(4-pyrazol-1-ylpiperidin-1-yl)propan-2-ol to form 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile.

Wissenschaftliche Forschungsanwendungen

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been studied for its potential use as an analgesic and anti-inflammatory agent. TRPV1 is involved in the perception of pain, heat, and inflammation, and 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile has been shown to inhibit TRPV1-mediated responses in vitro and in vivo. Studies have also shown that 4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain.

Eigenschaften

IUPAC Name

4-[2-hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c19-12-15-2-4-18(5-3-15)24-14-17(23)13-21-10-6-16(7-11-21)22-9-1-8-20-22/h1-5,8-9,16-17,23H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBPPCNKFNRGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=N2)CC(COC3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Hydroxy-3-(4-pyrazol-1-ylpiperidin-1-yl)propoxy]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.